This compound can be classified under heterocyclic compounds due to the presence of a pyridine ring. It is also categorized as an amine and ketone based on its functional groups. The molecular formula is , and it has a molecular weight of approximately 379.4 g/mol. The compound's structural formula can be represented using various notations, including InChI and SMILES formats, which facilitate its identification in chemical databases such as PubChem .
The synthesis of 2-Diethylamino-1-[3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-ethanone typically involves several key steps:
The molecular structure of 2-Diethylamino-1-[3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-ethanone can be described as follows:
InChI=1S/C20H24F3N3O/c1-5-26(6-2)13-18(27)15-9-7-8-14(10-15)17-11-16(20(21,22)23)12-24-19(17)25(3)4/h7-12H,5-6,13H2,1-4H3
CCN(CC)CC(=O)C1=CC=CC(=C1)C2=C(N=CC(=C2)C(F)(F)F)N(C)C
The presence of the trifluoromethyl group significantly influences the compound's electronic properties, enhancing its potential reactivity and biological activity .
Chemical reactions involving 2-Diethylamino-1-[3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-ethanone may include:
The mechanism of action for 2-Diethylamino-1-[3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-ethanone is not fully elucidated but is believed to involve interactions with specific biological targets such as receptors or enzymes. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Research indicates that compounds with similar structures exhibit significant biological activities, including antibacterial and antifungal properties, suggesting that this compound may also have therapeutic applications .
The physical properties of 2-Diethylamino-1-[3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-ethanone include:
Chemical properties include:
These properties are crucial for understanding how the compound behaves under various experimental conditions .
The potential applications of 2-Diethylamino-1-[3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-ethanone span several fields:
This compound represents a significant area of interest within chemical research due to its complex structure and diverse potential applications across various scientific disciplines.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: